molecular formula C18H22N2O3S B5822951 N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5822951
M. Wt: 346.4 g/mol
InChI Key: OQEMUEVIZZYJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMSO2-Ph-Gly-NH-(3,4-Me~2~C~6~H~3~)-NH-(2-MeC~6~H~4~)-NH-(Me~2~SO), is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of glycine and has been found to have various biochemical and physiological effects that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to protect against oxidative stress. In addition, the compound has been found to have anti-inflammatory effects and to inhibit the production of inflammatory mediators. It has also been investigated for its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potential as a tool for studying cancer, inflammation, and neurological disorders. The compound has been found to have various biochemical and physiological effects that make it a valuable tool for researchers. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of new derivatives of the compound with improved properties. Another area of interest is the investigation of the compound's potential as a treatment for specific diseases, such as cancer or neurological disorders. In addition, further research is needed to fully understand the mechanism of action of the compound and its effects on specific enzymes and signaling pathways.

Synthesis Methods

The synthesis of N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of glycine with 3,4-dimethylbenzoyl chloride and 2-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with dimethyl sulfoxide (DMSO) and hydrochloric acid to yield the final compound.

Scientific Research Applications

N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. The compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory effects and has been used in studies on inflammatory bowel disease and rheumatoid arthritis. In addition, N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-9-10-16(11-15(13)3)19-18(21)12-20(24(4,22)23)17-8-6-5-7-14(17)2/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMUEVIZZYJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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